molecular formula C10H12ClN3O2 B2813950 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 1374408-16-8

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B2813950
CAS No.: 1374408-16-8
M. Wt: 241.68
InChI Key: RJRWLKOOUYHNQR-UHFFFAOYSA-N
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Description

Evolution of Hydantoin Research

Hydantoin chemistry traces its origins to the mid-19th century, with Adolf von Baeyer’s isolation of the parent compound from hydrogenated allantoin in 1861. Early structural studies by Dorothy Hahn in 1913 confirmed the cyclic nature of hydantoins, which feature a five-membered ring comprising two nitrogen atoms and three carbon atoms. The 20th century saw advancements in synthetic methodologies, such as Friedrich Urech’s 1873 development of the Urech hydantoin synthesis, which combined α-amino acids with cyanates to produce substituted derivatives.

A pivotal breakthrough emerged with the discovery of hydantoinases, enzymes capable of stereoselective hydrolysis of hydantoin derivatives. Phylogenetic studies revealed that these enzymes evolved from a common ancestral protein within the amidohydrolase superfamily, diverging early in evolutionary history to accommodate diverse substrates. This enzymatic versatility underpinned industrial applications, including the production of enantiomerically pure amino acids for pharmaceuticals.

Significance in Medicinal Chemistry

Hydantoin derivatives occupy a central role in drug development due to their structural adaptability and broad bioactivity. The scaffold’s capacity to engage hydrogen bonding and hydrophobic interactions makes it a privileged structure in medicinal chemistry. For example, phenytoin, a 5,5-diphenylhydantoin derivative, became a first-line anticonvulsant by modulating voltage-gated sodium channels.

Recent research has expanded hydantoins’ therapeutic scope to oncology. Derivatives exhibit mechanisms such as histone deacetylase (HDAC) inhibition, tubulin polymerization interference, and epidermal growth factor receptor (EGFR) antagonism. These activities correlate with substitutions at the hydantoin ring’s 5-position, where aromatic or alkyl groups enhance target affinity. The compound 5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride, with its aminophenyl substituent, exemplifies this design strategy, potentially enabling interactions with nucleic acids or kinase domains.

Classification Within Imidazolidine-2,4-dione Derivatives

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring with two ketone groups at positions 2 and 4. Its structure includes:

Property Value
Molecular formula C₁₀H₁₁N₃O₂·HCl
Molecular weight 241.68 g/mol
Substituents 5-methyl, 3-aminophenyl

The methyl group at position 5 enhances metabolic stability, while the 3-aminophenyl moiety introduces a site for further functionalization, such as acylation or sulfonation. This derivative is distinct from simpler hydantoins like allantoin (a ureide derivative) or phenytoin (diarylated), positioning it as a hybrid structure with balanced hydrophilicity and aromaticity.

Relationship to Established Hydantoin-based Therapeutics

The structural motifs of 5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione align with clinically validated hydantoin drugs. For instance:

  • Nilutamide : A 5-nitroimidazolidine-2,4-dione derivative used as an androgen receptor antagonist, highlighting the role of electron-withdrawing groups in receptor binding.
  • Enzalutamide : Incorporates a fluorinated benzamide side chain, demonstrating how hydantoin hybrids enhance pharmacokinetic profiles.

The aminophenyl group in the subject compound mirrors strategies employed in kinase inhibitors, where aniline derivatives act as hinge-binding motifs. Computational modeling suggests potential overlap with EGFR inhibitors like gefitinib, though empirical validation remains ongoing. Patent literature further supports its utility as a synthetic intermediate in preparing pyrazole-carboxamide derivatives, which show promise in targeting oncogenic kinases.

Properties

IUPAC Name

5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3,(H2,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRWLKOOUYHNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminophenol with a suitable carbonyl compound under acidic conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This involves the use of reactors, precise temperature control, and continuous monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further research in pharmaceuticals.

Industry: In industry, the compound can be used in the production of materials, such as polymers, or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 5-Position

The 5-position of the hydantoin ring is a critical site for structural diversification. Key analogs include:

Compound Name 5-Substituent Key Features Reference
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl Enhanced metabolic stability; used in antimycobacterial studies
5-(Naphthalen-1-yl)-5-methylimidazolidine-2,4-dione Naphthalen-1-yl Increased lipophilicity; evaluated for receptor selectivity
5-Ethyl-5-(3-aminophenyl)imidazolidine-2,4-dione Ethyl + 3-aminophenyl Structural analog with altered steric effects; used in small-molecule scaffolds
  • Impact of Aryl Groups: Fluorophenyl and naphthyl substituents improve binding to hydrophobic enzyme pockets, as seen in antimycobacterial DprE1 inhibitors . The 3-aminophenyl group in the target compound may enhance hydrogen-bonding interactions with biological targets.
  • Alkyl vs. Aryl Substitution : Ethyl substitution (as in ) reduces aromatic interactions but increases conformational flexibility compared to methyl or aryl groups.

Modifications at the 3-Position

The 3-position is often functionalized with hydroxypropyl or piperazinyl groups to modulate solubility and target affinity:

Compound Name 3-Substituent Biological Relevance Reference
3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione 2-Hydroxy-3-piperazinylpropyl Improved selectivity for serotonin receptors
3-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Chlorophenylsulfonyl Aldose reductase inhibition; antidiabetic potential
  • Hydroxypropyl-Piperazinyl Chains : These substituents enhance water solubility and enable interactions with polar residues in enzyme active sites .
  • Sulfonyl Groups : The sulfonyl moiety in introduces strong electron-withdrawing effects, critical for inhibiting aldose reductase.

Spectral Data Comparison

Compound ¹H NMR (δ ppm, Key Signals) ¹³C NMR (δ ppm, Key Signals) Reference
Target Compound Not explicitly reported; expected NH+ ~10.5 ppm Similar to : C=O ~166–157 ppm
5-(4-Fluorophenyl) analog (8) 10.56 (s, NH+), 7.62–7.50 (Ar) Hydantoin C=O: 157.0, 166.2
1-(4-Chlorophenylsulfonyl) analog 7.30–7.19 (Ar), 3.55–2.88 (piperazine CH2) Sulfonyl C=O: ~133–136 ppm
  • Consistency in Hydantoin Core : All compounds show characteristic hydantoin carbonyl signals at 157–166 ppm in ¹³C NMR .

Enzyme Inhibition

  • DprE1 Inhibitors : Fluorophenyl-substituted hydantoins (e.g., 114 ) exhibit potent antimycobacterial activity (IC₅₀ < 1 µM) .
  • Aldose Reductase Inhibition : Sulfonyl-substituted analogs (e.g., ) reduce diabetic complications by blocking glucose metabolism pathways.

Receptor Modulation

  • Serotonin Receptor Selectivity : Hydroxypropyl-piperazinyl derivatives (e.g., ) show balanced affinity for 5-HT1A/7 receptors, making them candidates for CNS disorders.

Biological Activity

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H10N3O2HClC_9H_{10}N_3O_2\cdot HCl and a molecular weight of approximately 191.19 g/mol. Its structure features an imidazolidine-2,4-dione core with an amino group and a phenyl substitution, which may contribute to its biological activity.

Synthesis

The synthesis of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-nitrobenzaldehyde with glycine, followed by reduction to yield the desired product. Various synthetic routes have been optimized for yield and purity, often employing continuous flow reactors for scalability.

Anticancer Properties

Research indicates that 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione exhibits significant anticancer activity. In vitro studies conducted by the National Cancer Institute (NCI) showed that the compound inhibited cell growth across several cancer cell lines. The mean growth inhibition (GI) values were recorded at approximately 15.72 µM, indicating a moderate level of efficacy against tumor cells .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Interaction : It may interact with specific enzymes or receptors, modulating their activity.
  • Ion Channel Modulation : Preliminary studies suggest that it could inhibit voltage-gated sodium channels, reducing neuronal excitability and potentially offering anticonvulsant effects.

Antibacterial Activity

In addition to its anticancer properties, 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione has been investigated for antibacterial effects. Some studies suggest it may exhibit activity against various bacterial strains, although specific data on this aspect remains limited.

Study 1: Anticancer Efficacy

A study involving the compound's efficacy against human tumor cells demonstrated an average cell growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds revealed that modifications to the imidazolidine core could enhance biological activity. For instance, derivatives with additional functional groups showed improved potency against specific cancer types .

Comparative Analysis

The following table summarizes key properties and activities of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione compared to similar compounds:

Compound NameMolecular FormulaMolecular WeightAnticancer ActivityAntibacterial Activity
5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dioneC9H10N3O2C_9H_{10}N_3O_2191.19 g/molModerateLimited
3-(3-Aminophenyl)methylimidazolidine-2,4-dioneC10H12N4O2C_{10}H_{12}N_4O_2220.23 g/molHighModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydantoin derivatives (e.g., 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione) react with substituted ketones or halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Key steps include precise stoichiometric control and inert atmosphere to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 1.6–2.0 ppm), and carbonyl resonances (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 375 [M+H]⁺) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, with reported C–N bond lengths of ~1.35 Å and dihedral angles <10° for planar hydantoin rings .

Q. What are the key considerations for safe handling in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .
  • Spill Management : Neutralize with sand or vermiculite, then dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can reaction yields be optimized during scaled-up synthesis?

  • Methodological Answer :

  • Continuous Flow Systems : Improve mixing efficiency and heat transfer compared to batch reactors .
  • Catalyst Screening : Test Pd/C or CuI catalysts to enhance coupling reactions (e.g., Ullmann or Buchwald-Hartwig) .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature (60–100°C), solvent polarity (DMF vs. THF), and reaction time (8–24 hours) .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Methodological Answer :

  • Multi-Technique Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian09) to confirm peak assignments .
  • Solvent Effects : Re-run NMR in alternative deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts .
  • Dynamic NMR : Detect conformational exchange broadening at variable temperatures (e.g., 25–50°C) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 3-aminophenyl with 4-fluorophenyl) to assess bioactivity changes .
  • In Vitro Assays : Test inhibitory activity against kinases (e.g., EGFR or VEGFR) using fluorescence polarization assays .
  • Molecular Docking : Use MOE or AutoDock to predict binding modes with target proteins (e.g., PDB: 1M17) .

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